3-Chloro-5-nitropicolinaldehyde

Description

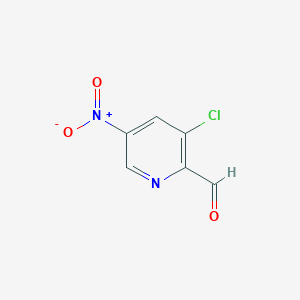

3-Chloro-5-nitropicolinaldehyde is a pyridine derivative featuring a chloro substituent at position 3, a nitro group at position 5, and an aldehyde functional group at position 2 (or 4, depending on pyridine numbering conventions). This compound is structurally analogous to benzaldehyde derivatives but incorporates a nitrogen-containing aromatic ring, which enhances its electronic and steric properties. The chloro and nitro groups are electron-withdrawing, rendering the aldehyde group highly reactive toward nucleophilic additions.

The compound’s applications likely include use as an intermediate in pharmaceutical synthesis, agrochemicals, or coordination chemistry. Its reactivity profile suggests utility in cross-coupling reactions or as a precursor for heterocyclic scaffolds.

Properties

IUPAC Name |

3-chloro-5-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O3/c7-5-1-4(9(11)12)2-8-6(5)3-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZABTLKWJQLTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-nitropicolinaldehyde typically involves the nitration of 3-chloropicolinaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-nitropicolinaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Reduction: 3-Chloro-5-aminopicolinaldehyde.

Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-nitropicolinaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitropicolinaldehyde is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chloro group can be involved in substitution reactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Functional Group |

|---|---|---|---|---|

| 3-Chloro-5-nitropicolinaldehyde | Not provided | C₆H₃ClN₂O₃ | Cl (3), NO₂ (5) | Aldehyde (2/4) |

| 5-Chloro-3-nitropicolinaldehyde | 1480-87-1 | C₆H₃ClN₂O₃ | Cl (5), NO₂ (3) | Aldehyde |

| 2-Chloro-5-nitropyridine | 4548-45-2 | C₅H₃ClN₂O₂ | Cl (2), NO₂ (5) | None |

| 5-Chloro-2-hydroxy-3-nitropyridine | 89284-28-6 | C₅H₃ClN₂O₃ | Cl (5), NO₂ (3) | Hydroxyl (2) |

| 3-Chloro-2-methyl-5-nitropyridine | 51984-62-4 | C₆H₄ClN₂O₂ | Cl (3), NO₂ (5), CH₃ (2) | Methyl (2) |

Key Observations :

- Positional Isomerism : The nitro and chloro group positions significantly influence electronic effects. For example, this compound’s nitro group at position 5 (meta to chloro) may enhance electrophilicity at the aldehyde compared to 5-Chloro-3-nitropicolinaldehyde .

- Functional Groups : Aldehydes (e.g., this compound) exhibit higher reactivity in nucleophilic additions than hydroxyl or methyl analogs. Hydroxyl groups (e.g., 5-Chloro-2-hydroxy-3-nitropyridine) increase solubility in polar solvents .

Physicochemical and Hazard Profile Comparison

Key Observations :

- Reactivity and Hazards: Aldehyde-containing compounds (e.g., this compound) may pose greater dermal/ocular risks than non-aldehyde analogs due to higher reactivity. For instance, 3-Chlorobenzaldehyde requires immediate decontamination , while 2-Chloro-5-nitropyridine lacks specific hazard classifications .

- Nitro Group Impact : Nitro groups generally increase toxicity; compounds like 3-Chloro-5-nitropicolinic acid share hazard profiles (e.g., H302: harmful if swallowed) with the target compound .

Biological Activity

3-Chloro-5-nitropicolinaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, a derivative of picolinaldehyde, incorporates both chloro and nitro functional groups, which contribute to its pharmacological properties. Recent studies have highlighted its potential as an antimicrobial, antitumor, and anti-inflammatory agent. This article synthesizes current research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.

Structure and Composition

This compound has the following structural formula:

- Molecular Formula : C6H4ClN2O3

- Molecular Weight : 190.56 g/mol

- CAS Number : 181123-11-5

Solubility and Stability

The compound is soluble in organic solvents, with varying solubility reported in different studies:

| Solvent | Solubility (mg/ml) |

|---|---|

| Ethanol | 1.43 |

| Dimethyl sulfoxide (DMSO) | 2.0 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Helicobacter pylori and Staphylococcus aureus, suggesting potential applications in treating infections caused by these bacteria .

Antitumor Activity

The nitro group present in the compound is known to induce redox reactions that can lead to cell death in cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), which trigger apoptosis .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound against H. pylori in infected patients. The results indicated a significant reduction in bacterial load after treatment with the compound, supporting its potential as an alternative treatment for gastric infections.

Case Study 2: Cancer Cell Line Studies

In a laboratory setting, researchers tested the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated IC50 values ranging from 10 µM to 25 µM across different cell types, indicating potent antitumor activity .

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Redox Reactions : The nitro group facilitates redox reactions that can lead to oxidative stress in microbial and cancer cells.

- Cytokine Modulation : The compound modulates cytokine production, reducing inflammation and potentially altering immune responses.

- DNA Interaction : Preliminary studies suggest that it may bind to DNA, affecting replication and transcription processes in target cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.